5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
Description
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by a bicyclic core structure. The pyrimidine-2,4-dione moiety (uracil analog) is substituted at the 5-position with a 1,4-diazepane-methyl group and at the 6-position with a methyl group.
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-9(10(16)14-11(17)13-8)7-15-5-2-3-12-4-6-15/h12H,2-7H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHITCGSRPPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyluracil with 1,4-diazepane in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output.
Chemical Reactions Analysis
Types of Reactions
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine-2,4-dione Derivatives
Substituent Effects on Physicochemical Properties
The substituents at the 5- and 6-positions of the pyrimidine-2,4-dione core significantly modulate solubility, stability, and bioactivity.
Key Observations :
- Hydrophilicity : The 1,4-diazepane substituent in the target compound may enhance water solubility compared to alkyl or aryl groups (e.g., lenacil’s cyclohexyl group) due to its nitrogen-rich structure .
- Synthetic Routes : Unlike 1,3-dialkyl derivatives synthesized via Chapman rearrangement , the target compound’s 1,4-diazepane substituent likely requires alternative strategies, such as nucleophilic substitution or reductive amination.
Stability and Reactivity
- Hydrolytic Sensitivity : Methoxymethyl groups in analogs like Compound 7 are prone to hydrolysis under acidic conditions , whereas the diazepane-methyl group in the target compound may offer greater stability.
Biological Activity
5-(1,4-diazepan-1-ylmethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diazepane ring and a pyrimidine moiety. The exploration of its biological properties is critical for understanding its potential applications in medicinal chemistry.
- Molecular Formula : C11H18N4O2
- CAS Number : 1428233-80-0
- Molecular Weight : 234.29 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines.
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Interaction with specific enzymes related to disease pathways.
Anticancer Activity
Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation. For instance:
- A study reported a compound with a similar structure exhibiting an IC50 value of 18 μM against human breast cancer cells .
- The mechanism involved the inhibition of Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair. The compound enhanced the cleavage of PARP and increased the activity of CASPASE 3/7, indicating induction of apoptosis in cancer cells .
Antimicrobial Properties
The antimicrobial potential of pyrimidine derivatives has been explored extensively:
- Various synthesized compounds have been evaluated for their antibacterial and antifungal activities against standard strains such as Staphylococcus aureus and Candida albicans. Some derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound is attributed to its ability to:
- Inhibit Enzymatic Activity : Compounds similar to this pyrimidine derivative have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induce Apoptosis : By modulating pathways related to cell survival and death.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
